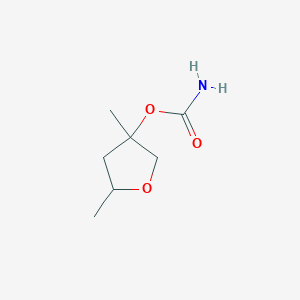
(3,5-Dimethyloxolan-3-yl) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyloxolan-3-yl) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The compound’s structure features a five-membered oxolane ring substituted with two methyl groups at positions 3 and 5, and a carbamate group attached to the 3-position of the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyloxolan-3-yl) carbamate typically involves the reaction of (3,5-Dimethyloxolan-3-yl) alcohol with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dimethyloxolan-3-yl) carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Hydrolysis: (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: Oxolane derivatives with oxidized functional groups.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-Dimethyloxolan-3-yl) carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyloxolan-3-yl) carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
- (3,5-Dimethyloxolan-2-yl) carbamate
- (3,5-Dimethyloxolan-4-yl) carbamate
- (3,5-Dimethyloxolan-5-yl) carbamate
Comparison: (3,5-Dimethyloxolan-3-yl) carbamate is unique due to the specific positioning of the carbamate group on the 3-position of the oxolane ring. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89895-73-8 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(3,5-dimethyloxolan-3-yl) carbamate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-7(2,4-10-5)11-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) |
Clé InChI |
KLNLDZDWOIIQAG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CO1)(C)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


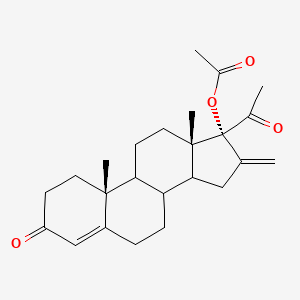
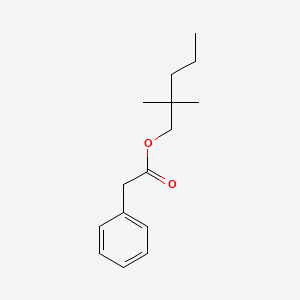
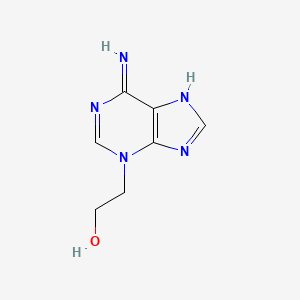


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

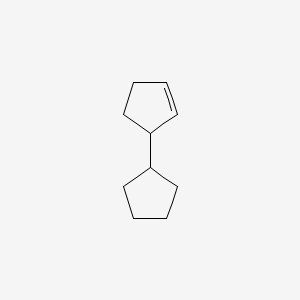
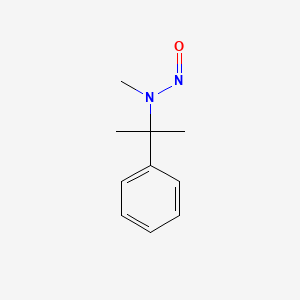
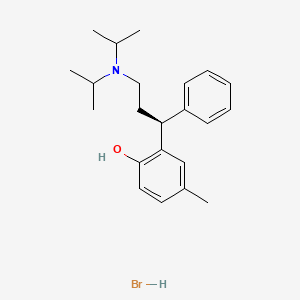
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
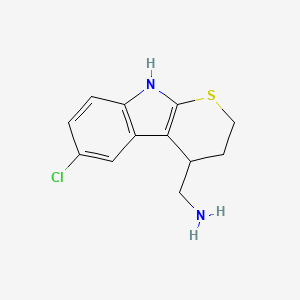
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
